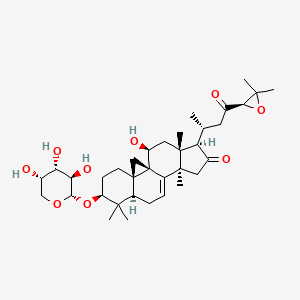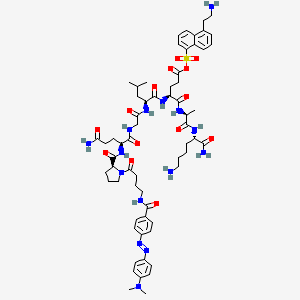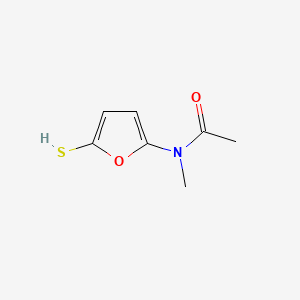
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.214 g/mol. This compound is characterized by the presence of a sulfanyl group attached to a furan ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(5-sulfanylfuran-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-sulfanyl-2-furylamine with methyl acetate under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The starting materials are continuously fed into the reactor, and the product is collected at the outlet. This method not only improves the efficiency of the synthesis but also reduces the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group in the compound can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form a thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for this purpose.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: Various substituted acetamide derivatives
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological studies, this compound is used as a probe to investigate the function of sulfanyl-containing biomolecules. It can also be used to study the interactions between different functional groups in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of certain diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-methyl-N-(5-sulfanylfuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, such as signal transduction, enzyme activity, and gene expression. The acetamide moiety can also interact with specific receptors or enzymes, further contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide can be compared with other similar compounds, such as N-Methyl-N-(5-sulfanyl-2-thienyl)acetamide and N-Methyl-N-(5-sulfanyl-2-pyridyl)acetamide. These compounds share similar structural features but differ in the heterocyclic ring attached to the sulfanyl group.
N-Methyl-N-(5-sulfanyl-2-thienyl)acetamide: This compound contains a thiophene ring instead of a furan ring. The presence of the thiophene ring can affect the compound’s reactivity and biological activity.
N-Methyl-N-(5-sulfanyl-2-pyridyl)acetamide: This compound contains a pyridine ring, which introduces a nitrogen atom into the heterocyclic ring.
The uniqueness of this compound lies in its specific combination of functional groups and the furan ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
188940-30-9 |
|---|---|
Molekularformel |
C7H9NO2S |
Molekulargewicht |
171.214 |
IUPAC-Name |
N-methyl-N-(5-sulfanylfuran-2-yl)acetamide |
InChI |
InChI=1S/C7H9NO2S/c1-5(9)8(2)6-3-4-7(11)10-6/h3-4,11H,1-2H3 |
InChI-Schlüssel |
IWKPCAHLZPZGCC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(O1)S |
Synonyme |
Acetamide, N-(5-mercapto-2-furanyl)-N-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


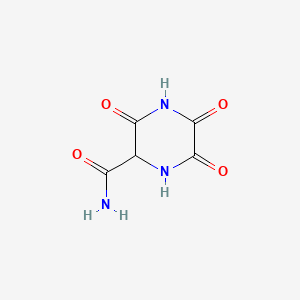
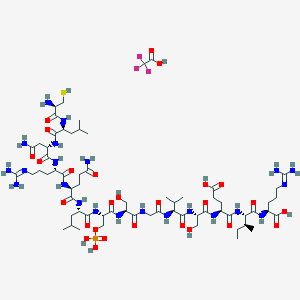

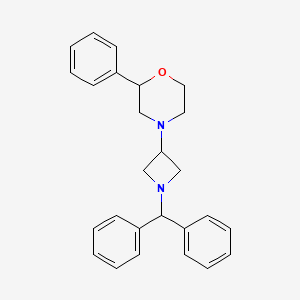
![(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B574757.png)

